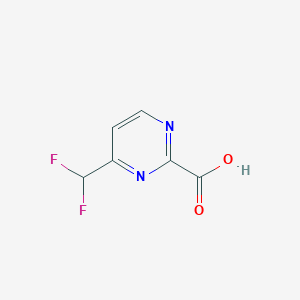
N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the class of sulfonamides. It is characterized by its diverse range of functional groups including benzoyl, methoxyphenyl, and pyrazole structures. This compound's unique molecular architecture provides it with a variety of potential chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might involve the initial formation of the pyrazole ring, followed by the benzoylation of the pyrazole intermediate. The introduction of the methoxyphenyl group can be achieved via electrophilic aromatic substitution. Lastly, the sulfonamide group is appended through a nucleophilic substitution reaction using an appropriate sulfonyl chloride derivative under mild conditions.
Industrial Production Methods: Industrial production of such complex molecules often leverages optimized and scalable processes. Catalysts, protective groups, and high-purity solvents might be used to ensure high yields and selectivity. Specific details regarding the industrial production processes for this compound are generally proprietary to manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions primarily at the methoxy group to form hydroxyl derivatives.
Reduction: The carbonyl group present in the benzoyl moiety can be reduced to an alcohol.
Substitution: Aromatic substitution reactions can modify the methoxyphenyl and benzoyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substituting agents: Halogens (for halogenation), nitronium ion (for nitration).
Major Products:
Hydroxyl derivatives from oxidation.
Alcohol derivatives from reduction.
Halogenated or nitrated products from substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound's diverse functional groups make it a versatile reagent in synthetic organic chemistry for constructing more complex molecules. Biology and Medicine: Its structural motifs can interact with various biological targets, making it a candidate for drug discovery and design. Sulfonamides are known for their antibacterial properties, and similar compounds are often explored for antimicrobial activity. Industry: It could be used as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The compound's mechanism of action in biological systems would depend on its specific interactions with molecular targets, such as enzymes or receptors. For instance, sulfonamides often act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism blocks the production of nucleic acids and proteins in the bacterial cell.
Comparaison Avec Des Composés Similaires
N-(3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Lacks the methoxy group, potentially altering its reactivity and binding properties.
N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Has an acetyl group instead of a benzoyl group, which might influence its chemical stability and biological activity.
N-(3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Contains a chlorophenyl group, potentially enhancing its electron-withdrawing properties and affecting its chemical reactivity.
Uniqueness: The unique combination of benzoyl, methoxyphenyl, and pyrazole rings in the compound N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide offers distinct electronic, steric, and hydrogen-bonding interactions, setting it apart from similar compounds.
That was a lot of chemistry in one go! Hope this sparks your curiosity. Anything you want to dive deeper into?
Propriétés
IUPAC Name |
N-[3-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-23-14-7-6-13-20(23)22-16-21(18-11-8-12-19(15-18)26-32(2,29)30)25-27(22)24(28)17-9-4-3-5-10-17/h3-15,22,26H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYLABBYAXMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide](/img/structure/B2432360.png)
![[(3S,4R)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2432361.png)


![N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2432364.png)
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2432365.png)
![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2432367.png)



![N-(3-chlorophenyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2432377.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432379.png)
![N-(3-{3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}phenyl)prop-2-enamide](/img/structure/B2432380.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)
